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Compound of Interest

Ethyl 6-methylpyridazine-3-
Compound Name:
carboxylate

Cat. No.: B1419516

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Ethyl 6-methylpyridazine-3-carboxylate. Intended for researchers, scientists, and
professionals in drug development, this document outlines the theoretical and practical aspects
of analyzing this heterocyclic compound using fundamental spectroscopic techniques. Given
the limited availability of published experimental spectra for this specific molecule, this guide
will focus on predicted data and analysis based on established principles and data from
analogous structures.

Introduction to Ethyl 6-methylpyridazine-3-
carboxylate

Ethyl 6-methylpyridazine-3-carboxylate, with the molecular formula CsH10N202 and a
molecular weight of 166.18 g/mol , is a heterocyclic compound of interest in medicinal
chemistry and materials science.[1] The pyridazine core is a common scaffold in
pharmacologically active molecules, and understanding its substitution patterns is crucial for
structure-activity relationship (SAR) studies. Spectroscopic analysis provides the definitive
structural elucidation and purity assessment necessary for advancing research and
development.

The structural formula of Ethyl 6-methylpyridazine-3-carboxylate is presented below:
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Caption: Molecular structure of Ethyl 6-methylpyridazine-3-carboxylate.

This guide will delve into the expected data from Proton Nuclear Magnetic Resonance (*H
NMR), Carbon-13 Nuclear Magnetic Resonance (:3C NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy is a powerful technique for determining the structure of organic
compounds by mapping the chemical environments of hydrogen atoms.

Predicted *H NMR Spectrum

Based on the structure of Ethyl 6-methylpyridazine-3-carboxylate, the following proton
signals are anticipated in a deuterated chloroform (CDCls) solvent:

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~9.3 Doublet 1H H-4
~7.8 Doublet 1H H-5
~4.5 Quartet 2H -OCH2CHs
~2.8 Singlet 3H -CHs (on pyridazine)
~1.4 Triplet 3H -OCH2CHs

Rationale for Predictions:

o Aromatic Protons (H-4 and H-5): The protons on the pyridazine ring are in a deshielded
environment due to the electronegativity of the nitrogen atoms and the aromatic ring current.
They are expected to appear at high chemical shifts. The coupling between these adjacent
protons should result in two doublets.

o Ethyl Ester Protons: The methylene protons (-OCHz-) are adjacent to an oxygen atom,
causing a downfield shift to around 4.5 ppm. They will appear as a quartet due to coupling
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with the three protons of the methyl group. The methyl protons (-CHs) of the ethyl group are
in a more shielded environment and will appear as a triplet around 1.4 ppm due to coupling
with the methylene protons.

o Methyl Pyridazine Protons: The methyl group attached to the pyridazine ring is expected to
be a singlet as there are no adjacent protons to couple with. Its position will be influenced by
the aromatic ring.

Experimental Protocol for 'H NMR

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 6-methylpyridazine-3-
carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

o Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of
scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Integrate the signals and determine the chemical shifts relative to TMS
(0.00 ppm).

Sample Preparation Data Acquisition Data Processing

Dissolve in CDCls with TMS

Transfer to NMR tube

Acquire Spectrum on NMR Speclromete)—b Fourier Transform, Phasing, Baseline Correction ——# Integration and Chemical Shift Analysis

Click to download full resolution via product page

Caption: Workflow for tH NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon framework of a molecule.
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Predicted *C NMR Spectrum

The predicted 13C NMR spectrum of Ethyl 6-methylpyridazine-3-carboxylate in CDCIs would
show eight distinct signals corresponding to the eight unique carbon atoms:

Chemical Shift (6, ppm) Assighment

~164 C=0 (ester)

~158 C-6

~152 C-3

~130 C-4

~125 C-5

~62 -OCH2CHs

~22 -CHs (on pyridazine)
~14 -OCH2CHs

Rationale for Predictions:

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at the lowest
field (~164 ppm).

o Pyridazine Carbons: The carbons of the pyridazine ring will have chemical shifts influenced
by the nitrogen atoms and the substituents. C-3 and C-6, being attached to nitrogen, will be
significantly downfield.

o Ethyl Ester Carbons: The methylene carbon (-OCHz-) will be around 62 ppm, and the
terminal methyl carbon (-CHs) will be at a higher field, around 14 ppm.

o Methyl Pyridazine Carbon: The methyl carbon attached to the ring is expected around 22
ppm.

Experimental Protocol for 2*C NMR

o Sample Preparation: Use the same sample prepared for *H NMR.
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e Instrumentation: Utilize the same NMR spectrometer.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum to ensure each unique
carbon appears as a singlet. A larger number of scans will be required compared to *H NMR
due to the low natural abundance of 13C.

» Data Processing: Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of Ethyl 6-methylpyridazine-3-carboxylate is expected to show
characteristic absorption bands for its functional groups:

Wavenumber (cm~12) Vibration Functional Group
~3050-3100 C-H stretch Aromatic (pyridazine)
~2900-3000 C-H stretch Aliphatic (-CHs, -CH2)
~1720 C=0 stretch Ester

~1580-1620 C=N and C=C stretch Pyridazine ring
~1250 C-O stretch Ester

Rationale for Predictions:

e C=0 Stretch: A strong absorption band around 1720 cm~* is a hallmark of the ester carbonyl
group.

e C-H Stretches: Aromatic C-H stretches appear above 3000 cm~1, while aliphatic C-H
stretches are found just below 3000 cm~1.
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e Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring are expected
in the 1580-1620 cm~1 region.

e C-O Stretch: The C-O single bond stretch of the ester will give a strong band in the 1250
cm~1region.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr
pellet.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum, typically from 4000 to 400 cm~1.

o Data Analysis: Identify and assign the major absorption bands to the corresponding
functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the following key ions are predicted for Ethyl 6-
methylpyridazine-3-carboxylate:

miz lon

166 [M]* (Molecular lon)
138 [M - C2Ha4]*

121 [M - OCH2CHs]*

93 [M - COOCH2CHs]*
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Rationale for Predictions:

e Molecular lon: The molecular ion peak [M]* at m/z 166 should be observable and will confirm
the molecular weight of the compound.

e Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an
ethoxy radical (-OCH2CHs) to give a peak at m/z 121, and the loss of the entire ester group
(-COOCH-2CH:s) to give a peak at m/z 93. The loss of ethene (CzHa4) via a McLafferty
rearrangement is also possible, leading to a peak at m/z 138.

- *OCH2CHs

[M - C2Ha4]* [M - OCH2CHs]*
m/z = 138 m/z =121

(6{0)

[M - COOCH2CHs]*
m/z = 93

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Ethyl 6-methylpyridazine-3-carboxylate
in EI-MS.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct insertion probe or after separation by gas chromatography (GC-MS).

¢ lonization: Use electron ionization (El) at 70 eV.

e Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion
and fragment ions.
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o Data Analysis: Identify the molecular ion peak and propose structures for the major fragment
ions to support the proposed molecular structure.

Conclusion

The spectroscopic techniques of *H NMR, 13C NMR, IR, and Mass Spectrometry provide a
complementary and powerful suite of tools for the comprehensive characterization of Ethyl 6-
methylpyridazine-3-carboxylate. While experimental data for this specific molecule is not
widely published, the predicted spectra and fragmentation patterns detailed in this guide offer a
robust framework for its analysis. These foundational analytical methods are indispensable for
confirming the identity, purity, and structure of such compounds in drug discovery and chemical
research, ensuring the integrity and reliability of subsequent scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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